

2,6-dipyridin-2-ylpyridine-4-carbaldehyde CAS number and IUPAC name

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Compound of Interest

Compound Name: 2,6-dipyridin-2-ylpyridine-4-carbaldehyde

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An In-depth Technical Guide on **2,6-dipyridin-2-ylpyridine-4-carbaldehyde**

Introduction

2,6-dipyridin-2-ylpyridine-4-carbaldehyde, also known as [2,2':6',2"-terpyridine]-4'-carbaldehyde, is a functionalized terpyridine derivative of significant interest in coordination chemistry, materials science, and drug development.^[1] Its terpyridine core acts as a robust tridentate ligand, forming stable complexes with a wide array of transition metals.^[2] The aldehyde group at the 4'-position of the central pyridine ring serves as a versatile synthetic handle, allowing for a variety of post-synthetic modifications to fine-tune the electronic and steric properties of the resulting metal complexes.^[2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key experimental protocols for researchers and professionals in the field.

Compound Identification and Properties

The fundamental properties of **2,6-dipyridin-2-ylpyridine-4-carbaldehyde** are summarized in the tables below.

Table 1: Compound Identification

Identifier	Value
CAS Number	108295-45-0 [1] [2] [3]
IUPAC Name	2,6-dipyridin-2-ylpyridine-4-carbaldehyde [1]
Synonym	[2,2':6',2"-terpyridine]-4'-carbaldehyde [1]
Molecular Formula	C ₁₆ H ₁₁ N ₃ O [1]
Molecular Weight	261.28 g/mol [1] [2]
Canonical SMILES	C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C=O [1] [2]
InChI Key	MEMKUPMTILFZQJ-UHFFFAOYSA-N [1] [2]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Crystalline solid [1]
Solubility	Soluble in organic solvents like ethanol and acetonitrile; insoluble in water. [1]
Thermal Stability	Decomposes at temperatures above 200°C. [2]
pH Sensitivity	The aldehyde group is susceptible to nucleophilic attack in basic conditions (pH > 9), which can lead to the formation of hydrates or hemiacetals. [2]
Storage	Should be stored under an inert atmosphere (N ₂ or Ar) at 2–8°C to prevent degradation of the aldehyde via air oxidation. [2]

Table 3: Spectroscopic Data

Technique	Observation
¹ H NMR	Pyridyl protons typically resonate in the δ 8.5–9.0 ppm range, while the aldehyde proton appears around δ 10 ppm.[2]
¹³ C NMR	Provides detailed information on the carbon skeleton of the molecule.[2]
Mass Spectrometry (ESI-MS)	Confirms the molecular weight with a molecular ion peak at m/z 261.28 (M^+).[2]
X-ray Crystallography	Can be used to determine the precise three-dimensional structure, with the C=O bond length being approximately 1.21 Å.[2]

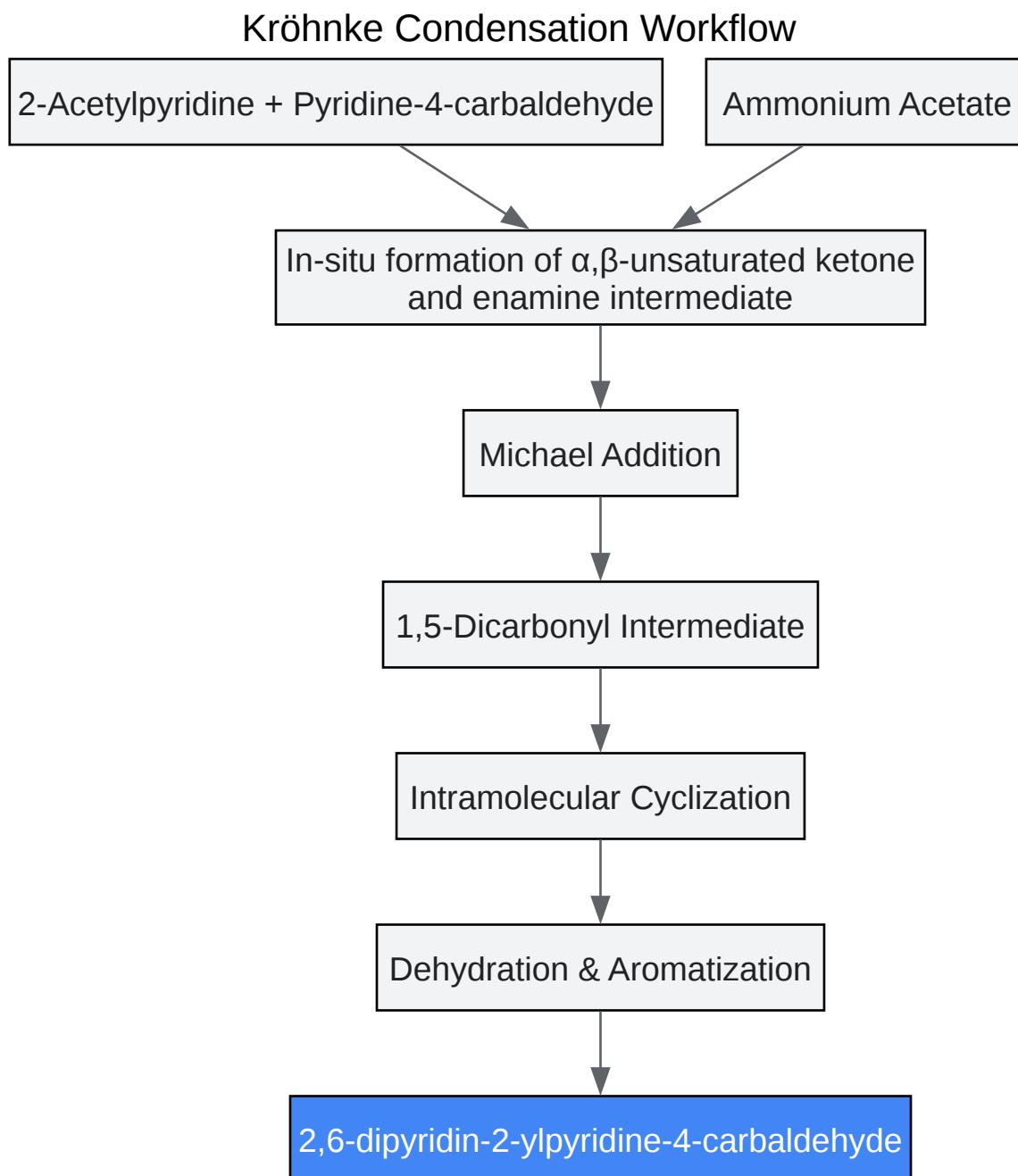
Experimental Protocols

Synthesis via Kröhnke Condensation

The most established method for synthesizing **2,6-dipyridin-2-ylpyridine-4-carbaldehyde** is the Kröhnke condensation.[1][2] This multi-step process involves the formation of a terpyridine core.

Methodology:

- Enamine Formation: 2-Acetylpyridine reacts with a suitable ammonium source, such as ammonium acetate, to form an enamine intermediate.[2]
- Michael Addition: The enamine then undergoes a Michael addition to an α,β -unsaturated ketone. This ketone is formed in situ from the condensation of another molecule of 2-acetylpyridine and pyridine-4-carbaldehyde.[2]
- Cyclization and Aromatization: The resulting 1,5-dicarbonyl intermediate undergoes intramolecular cyclization. The final stable terpyridine ring is formed through subsequent dehydration and aromatization, which may be facilitated by air oxidation or a chemical oxidant like manganese dioxide (MnO_2).[2]



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Caption: Kröhnke condensation workflow for synthesis.

Chemical Reactions of the Aldehyde Group

The aldehyde functionality allows for several key transformations, enabling the development of a wide range of derivatives.

1. Oxidation to Carboxylic Acid

- Objective: To convert the aldehyde group to a carboxylic acid, forming [2,2':6',2"-terpyridine]-4'-carboxylic acid.[2]
- Protocol: The aldehyde can be oxidized using common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).[1] The choice of oxidant and reaction conditions is crucial to ensure the chemoselective conversion of the aldehyde without affecting the pyridine rings.[2]

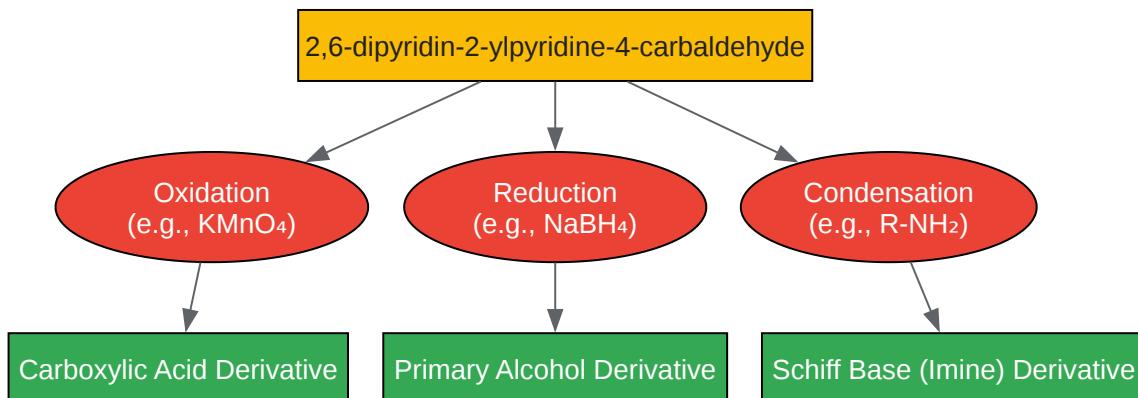
2. Reduction to Primary Alcohol

- Objective: To reduce the aldehyde group to a primary alcohol, yielding (2,6-dipyridin-2-ylpyridin-4-yl)methanol.[2]
- Protocol: The reduction is typically achieved using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).[1] The choice of reducing agent is important, especially if other reducible functional groups are present in the molecule.[2]

3. Condensation Reactions

- Objective: To form larger, more complex structures by reacting the aldehyde with various nucleophiles.
- Protocol: The aldehyde can react with primary amines to form Schiff bases (imines), with hydroxylamine to form oximes, and with other nucleophiles to create a diverse range of derivatives.[2] These reactions are fundamental for building supramolecular assemblies.[2]

Chemical Pathways of the Aldehyde Group

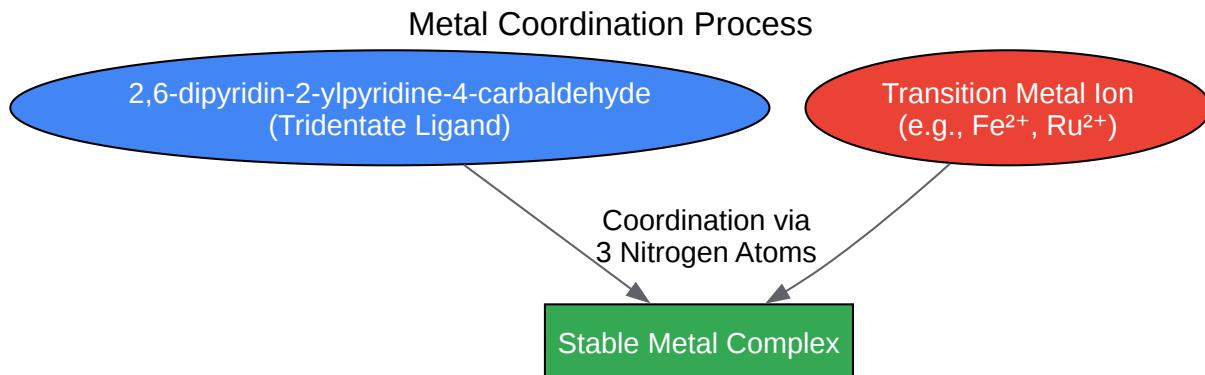
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Caption: Key reaction pathways from the aldehyde.

Coordination Chemistry

The terpyridine core is a powerful tridentate ligand that forms stable complexes with many transition metals.[\[2\]](#)

- Objective: To study the metal-binding properties of the ligand.
- Protocol (UV-Vis Titration): A solution of **2,6-dipyridin-2-ylpyridine-4-carbaldehyde** in a suitable solvent (e.g., acetonitrile) is titrated with a solution of a metal salt, such as iron(III) nitrate ($\text{Fe}(\text{NO}_3)_3$). The formation of the metal complex is monitored by observing changes in the UV-Vis absorption spectrum, such as a redshift in the absorption maximum, which confirms metal binding.[\[2\]](#)



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Caption: Formation of a metal-terpyridine complex.

Applications in Drug Development and Research

The unique structural and chemical properties of **2,6-dipyridin-2-ylpyridine-4-carbaldehyde** and its derivatives make them valuable in several research areas:

- Coordination Chemistry: Extensively used to create metal complexes with transition metals like iron, ruthenium, and platinum for various applications.[\[1\]](#)
- Catalysis: Serves as a ligand in catalytic systems, including in asymmetric synthesis where high enantioselectivity is desired.[\[1\]](#)
- Biological Research: Derivatives are being explored for their potential as anticancer agents due to their ability to interact with biological targets.[\[1\]](#) The pyridine scaffold is a common motif in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[\[4\]\[5\]](#)
- Polymer Chemistry: Used as an initiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymers.[\[1\]](#)

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References

- 1. Buy 2,6-dipyridin-2-ylpyridine-4-carbaldehyde (EVT-387609) | 108295-45-0 [evitachem.com]
- 2. 2,6-dipyridin-2-ylpyridine-4-carbaldehyde | 108295-45-0 | Benchchem [benchchem.com]
- 3. 2,2':6',2"-Terpyridine-4'-carbaldehyde | CAS#:108295-45-0 | Chemsra [chemsrc.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]
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